n-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propionamide n-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propionamide
Brand Name: Vulcanchem
CAS No.: 1354910-93-2
VCID: VC0172871
InChI: InChI=1S/C15H23BN2O3/c1-7-12(19)18-13-10(2)8-11(9-17-13)16-20-14(3,4)15(5,6)21-16/h8-9H,7H2,1-6H3,(H,17,18,19)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NC(=O)CC)C
Molecular Formula: C15H23BN2O3
Molecular Weight: 290.17

n-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propionamide

CAS No.: 1354910-93-2

Cat. No.: VC0172871

Molecular Formula: C15H23BN2O3

Molecular Weight: 290.17

* For research use only. Not for human or veterinary use.

n-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propionamide - 1354910-93-2

Specification

CAS No. 1354910-93-2
Molecular Formula C15H23BN2O3
Molecular Weight 290.17
IUPAC Name N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide
Standard InChI InChI=1S/C15H23BN2O3/c1-7-12(19)18-13-10(2)8-11(9-17-13)16-20-14(3,4)15(5,6)21-16/h8-9H,7H2,1-6H3,(H,17,18,19)
Standard InChI Key HXJXJYRPVNWCMH-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NC(=O)CC)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator